Symlandine

Overview

Description

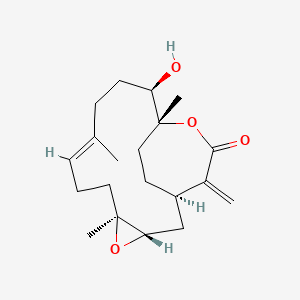

Symlandine is a naturally occurring alkaloid with a wide range of potential applications in the medical and scientific fields. It is a naturally occurring compound that is found in a variety of plants and has been used for centuries to treat a variety of ailments. This compound has recently been studied in detail, and its potential applications have been explored in depth. In

Scientific Research Applications

Isolation and Structural Analysis

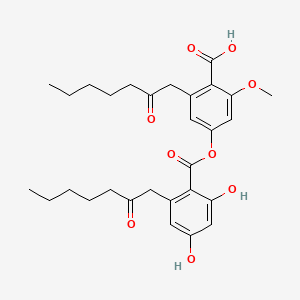

Symlandine has been isolated from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography. This process enabled the separation of this compound from its stereoisomer, symphytine, and confirmed its structure through several spectroscopic techniques, including 2D NMR methods. This represents the first description of the separation of this compound from symphytine (Kim et al., 2001).

Pyrrolizidine Alkaloid Content in Plants

Another study reported the isolation of this compound from Symphytum tuberosum L. (tuberous comfrey), along with other pyrrolizidine alkaloids and allantoin. This research highlighted the importance of understanding the occurrence of these alkaloids in Symphytum species due to their hepatotoxicity and carcinogenicity (Bhandari & Gray, 1985).

Therapeutic Uses and Applications

While the direct therapeutic applications of this compound are not widely documented, related compounds and analogs like pramlintide (marketed as Symlin) have been approved for medical use. Pramlintide acetate is an antihyperglycemic drug used in adult diabetic patients treated with insulin. It improves postprandial glucose control and induces satiety, leading to potential weight loss by reducing caloric intake (Laustsen, 2005).

Future Directions

: Nam-Cheol Kim, Nicholas H. Oberlies, Dolores R. Brine, Robert W. Handy, Mansukh C. Wani, and Monroe E. Wall. “Isolation of Symlandine from the Roots of Common Comfrey (Symphytum officinale) Using Countercurrent Chromatography.” Journal of Natural Products, 2001, 64(2), 251–253. DOI: 10.1021/np0004653

Mechanism of Action

Target of Action

Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .

Biochemical Pathways

This compound, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pyrrolizidine alkaloids, including this compound, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that this compound may have significant effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which this compound is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

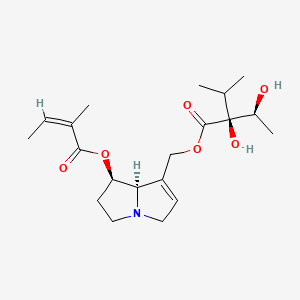

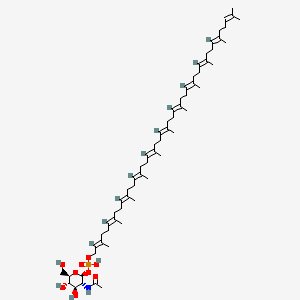

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-QKJMJVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225409 | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-74-5 | |

| Record name | Symlandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symlandine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMLANDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Symlandine primarily found in?

A1: this compound is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].

Q2: How is this compound structurally related to other pyrrolizidine alkaloids found in Symphytum species?

A2: this compound is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].

Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like this compound?

A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].

Q4: Are there any specific analytical techniques used to isolate and identify this compound?

A4: this compound can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of this compound from its stereoisomer, symphytine. The structure of this compound can be confirmed using various spectroscopic techniques, including 2D NMR methods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)

![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)

![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)